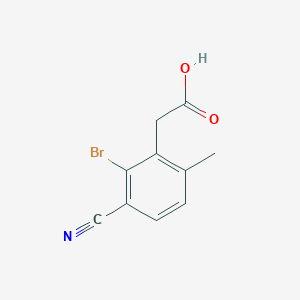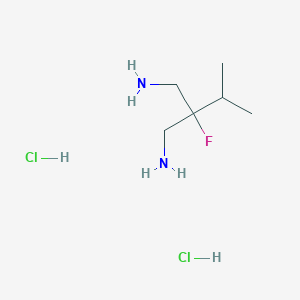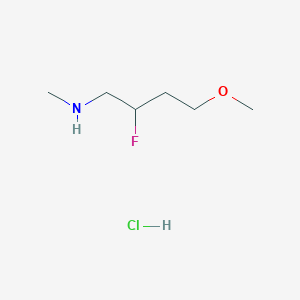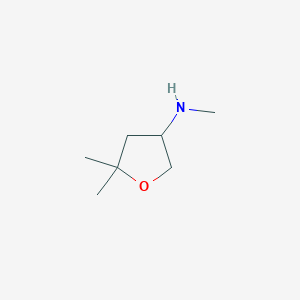
N,5,5-trimethyloxolan-3-amine
Descripción general
Descripción
N,5,5-trimethyloxolan-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMOA and is a cyclic tertiary amine. TMOA has a unique molecular structure that makes it an interesting target for scientific research.
Mecanismo De Acción
TMOA has a unique mechanism of action that makes it an interesting target for scientific research. TMOA acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This property of TMOA makes it useful in various organic reactions.
Biochemical and Physiological Effects:
TMOA has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it useful in the treatment of various diseases. TMOA has also been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMOA is its high purity. This makes it useful in various laboratory experiments where purity is important. However, TMOA is also a highly reactive compound, which means that it can be dangerous to handle. Therefore, proper safety precautions must be taken when working with TMOA.
Direcciones Futuras
There are several future directions for the study of TMOA. One of the most promising areas of research is the development of new synthetic methods for TMOA. This could lead to the production of TMOA in higher yields and at a lower cost. Another area of research is the study of the pharmacological properties of TMOA. This could lead to the development of new drugs and other pharmaceuticals. Additionally, the study of the biochemical and physiological effects of TMOA could lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, TMOA is a unique and interesting compound that has gained significant attention in the scientific community. Its potential applications in various fields make it a promising target for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMOA have been discussed in this paper. Further research on TMOA could lead to significant advancements in various fields.
Aplicaciones Científicas De Investigación
TMOA has been studied extensively for its potential applications in various fields. One of the most promising applications of TMOA is in the field of organic synthesis. TMOA has been found to be a useful reagent for the synthesis of various organic compounds. It has also been studied for its potential use in the production of drugs and other pharmaceuticals.
Propiedades
IUPAC Name |
N,5,5-trimethyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-6(8-3)5-9-7/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRVUCNGHQZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5,5-trimethyloxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)




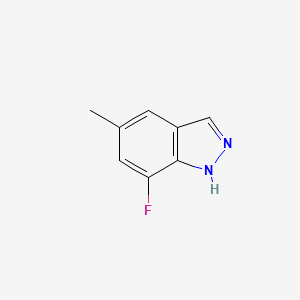
![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)
